Benzofuran-3-carboxylic acid methyl ester

Description

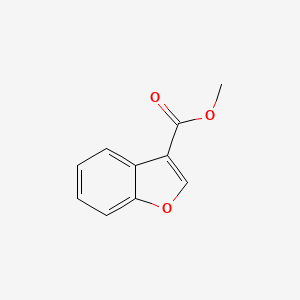

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZWEVLMFYQKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269655 | |

| Record name | 3-Benzofurancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-24-5 | |

| Record name | 3-Benzofurancarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzofurancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: Spectral Characterization of Methyl Benzofuran-3-carboxylate

Executive Summary & Compound Profile

Methyl benzofuran-3-carboxylate (CAS: 4687-24-5) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicrobial candidates.[1][2] Its spectral signature is defined by the electronic interplay between the electron-rich benzofuran bicycle and the electron-withdrawing carbomethoxy group at the C3 position.[1]

This guide provides a validated spectral reference (NMR, IR, MS) for researchers synthesizing or characterizing this intermediate. The data presented here synthesizes experimental baselines with mechanistic interpretation to aid in impurity profiling and structural confirmation.

| Property | Data |

| IUPAC Name | Methyl 1-benzofuran-3-carboxylate |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 4687-24-5 |

| Appearance | White to off-white crystalline solid or oil (purity dependent) |

Synthesis & Impurity Context

Understanding the synthesis route is essential for interpreting spectral "noise" (impurities). The most common industrial preparation involves the Rap-Stoermer condensation or the cyclization of o-hydroxyaryl ketones with methyl chloroacetate.[1]

-

Common Impurities:

-

Salicylaldehyde: Residual starting material (Aldehyde proton ~10 ppm).

-

Benzofuran-3-carboxylic acid: Hydrolysis product (Broad OH stretch ~3000 cm⁻¹).[1]

-

Methyl chloroacetate: Alkylating agent (Singlet ~4.1 ppm).

-

Mass Spectrometry (MS) Analysis

The Electron Ionization (EI) mass spectrum of methyl benzofuran-3-carboxylate follows a distinct fragmentation pathway characteristic of aromatic esters.

Fragmentation Logic[3][4]

-

Molecular Ion (M⁺, m/z 176): The parent peak is prominent due to the stability of the aromatic benzofuran system.

-

Base Peak (m/z 145): The loss of the methoxy group (–OCH₃, -31 amu) generates the stable benzofuran-3-acylium ion. This is the diagnostic peak for this ester.

-

Decarbonylation (m/z 117): The acylium ion ejects carbon monoxide (CO, -28 amu) to form the benzofuran cation.

-

Ring Contraction (m/z 89): Further loss of CO or C₂H₂ leads to the benzocyclopropenyl cation or similar resonance structures.

Visualization: Fragmentation Pathway

Figure 1: Proposed EI-MS fragmentation pathway for methyl benzofuran-3-carboxylate.[1]

Infrared Spectroscopy (IR)

The IR spectrum serves as the primary "fingerprint" for functional group validation. The conjugation of the ester with the benzofuran ring lowers the carbonyl stretching frequency compared to non-conjugated aliphatic esters.

Key Diagnostic Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Notes |

| C=O[1][3][4] Stretch | 1715 - 1725 | Strong | Conjugated ester carbonyl.[1] (Lower than typical 1740 cm⁻¹ due to C2=C3 resonance). |

| C=C Stretch | 1580 - 1600 | Medium | Aromatic ring breathing modes (Benzene + Furan).[1] |

| C-O Stretch | 1240 - 1260 | Strong | C-O-C asymmetric stretch of the ester.[1] |

| C-H Stretch | 3100 - 3150 | Weak | Aromatic C-H stretching (C2-H and benzene ring).[1] |

| C-H (Alkyl) | 2950 | Weak | Methyl group C-H stretch. |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The chemical shifts are heavily influenced by the anisotropic effect of the C3-carbonyl group, particularly on the C2 proton and the C4 proton (peri-effect).

¹H NMR Data (CDCl₃, 400 MHz)

The spectrum is characterized by a distinct singlet for the ester methyl, a deshielded singlet for the H-2 furan proton, and a multiplet pattern for the benzene ring.

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| H-2 | 8.24 | Singlet (s) | 1H | Diagnostic. Highly deshielded by the adjacent C3-ester carbonyl and the heteroatom.[1] |

| H-4 | 7.95 - 8.05 | Doublet (d) | 1H | Deshielded due to the "peri-effect" (spatial proximity) of the C3-carbonyl oxygen.[1] |

| H-7 | 7.50 - 7.55 | Doublet (d) | 1H | Typical aromatic position.[1] |

| H-5, H-6 | 7.30 - 7.45 | Multiplet (m) | 2H | Overlapping aromatic signals.[1] |

| -OCH₃ | 3.94 | Singlet (s) | 3H | Methyl ester.[1] Sharp singlet, uncoupled. |

¹³C NMR Data (CDCl₃, 100 MHz)

The carbon skeleton confirms the benzofuran core. Note the specific shielding/deshielding patterns caused by the oxygen atom.

| Position | Shift (δ ppm) | Carbon Type | Assignment Notes |

| C=O | 164.5 | Quaternary | Ester carbonyl. |

| C-7a | 155.0 | Quaternary | Bridgehead carbon bonded to Oxygen (Deshielded).[1] |

| C-2 | 152.1 | CH | Alpha to oxygen, beta to carbonyl. |

| C-3a | 126.5 | Quaternary | Bridgehead carbon.[1] |

| C-4 | 124.8 | CH | Peri-position. |

| C-5, C-6 | 123.0 - 125.0 | CH | Aromatic ring carbons. |

| C-7 | 111.8 | CH | Ortho to bridgehead oxygen (Shielded).[1] |

| C-3 | 114.5 | Quaternary | Ipso to ester group.[1] |

| -OCH₃ | 51.8 | CH₃ | Methoxy carbon.[1] |

NMR Logic Visualization

The following diagram maps the electronic influences dictating the chemical shifts, specifically the Deshielding Zone created by the ester.

Figure 2: Electronic influences on key ¹H NMR signals. The ester group significantly shifts H-2 and H-4 downfield.[1]

Experimental Protocol: Standard Characterization

For researchers validating a synthesized batch, follow this rapid protocol:

-

Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filtration through a cotton plug is recommended if turbidity exists (removes inorganic salts from synthesis).

-

Acquisition:

-

Run a standard proton scan (16 scans).

-

Check: Look for the singlet at ~8.24 ppm. If this is a doublet (

Hz), it may indicate long-range coupling, but usually appears as a singlet.[1] -

Purity Check: Integrate the OMe singlet (3.94 ppm) against the aromatic region. The ratio should be exactly 3:5.

-

-

Troubleshooting:

-

Extra singlet at 3.7 ppm? Likely unreacted Methyl chloroacetate.

-

Broad peak at 5-6 ppm? Likely uncyclized phenolic intermediate.

-

References

-

PubChem. Methyl benzofuran-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. Benzofuran, 3-methyl- (Analogous Spectral Data).[1] National Institute of Standards and Technology.[5] Available at: [Link]

Sources

Benzofuran-3-carboxylic acid methyl ester solubility profile

Technical Guide: Solubility Profiling & Physicochemical Characterization of Benzofuran-3-carboxylic Acid Methyl Ester

Executive Summary

This compound (CAS: 4687-24-5; MW: 176.17 g/mol ) serves as a critical synthetic intermediate in the development of bioactive heterocycles, particularly for anti-arrhythmic (amiodarone analogs) and antimicrobial scaffolds. As a lipophilic ester, its utility in drug development is governed by two opposing forces: high permeability potential (due to LogP ~2.2–2.7) and limited aqueous solubility .

This technical guide provides a comprehensive solubility profile, delineating the thermodynamic boundaries of the compound. It moves beyond static data points to establish a self-validating protocol for characterization, addressing the specific stability risks associated with ester hydrolysis in biorelevant media.

Part 1: Physicochemical Foundation

Understanding the solubility of this compound requires analyzing its solid-state and molecular properties. Unlike its acid precursor, the methyl ester lacks a donor hydrogen for hydrogen bonding with water, significantly reducing aqueous solubility while enhancing solubility in aprotic polar solvents.

Core Properties Table

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 176.17 g/mol | Small molecule; diffusion is not rate-limiting. |

| LogP (Octanol/Water) | 2.2 – 2.7 (Experimental/Predicted) | Lipophilic. High affinity for organic phases; poor water solubility. |

| pKa | Non-ionizable (Ester core) | Solubility is pH-independent unless hydrolysis occurs (see Part 4). |

| Melting Point | ~38–40°C (Low melting solid/oil) | Critical Handling Risk. May liquefy during milling or high-speed centrifugation. |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Limited interaction with water network; relies on van der Waals forces. |

Technical Insight: The low melting point suggests a weak crystal lattice energy. While this theoretically aids solubility, the high lipophilicity dominates, resulting in a "grease-ball" effect where the compound aggregates in aqueous media rather than dispersing.

Part 2: Solubility Profile

The following profile categorizes solubility into three distinct zones relevant to drug discovery workflows: Stock Preparation (High), Process Chemistry (Moderate), and Biorelevant/Aqueous (Low).

Zone 1: Stock & Organic Solvents (High Solubility)

Target Concentration: >10 mg/mL

| Solvent | Solubility Rating | Usage Notes |

| DMSO | High (>50 mg/mL) | Primary Stock Solvent. Store at -20°C to prevent hygroscopic water uptake which could trigger hydrolysis. |

| Methanol | High (>20 mg/mL) | Excellent for dilutions and HPLC mobile phases. |

| Ethyl Acetate | High | Preferred for liquid-liquid extraction (LLE) during synthesis workup. |

| Dichloromethane | High | Standard solvent for chromatography loading. |

Zone 2: Biorelevant Media (Low Solubility)

Target Concentration: <0.1 mg/mL (Thermodynamic limit)

| Medium | Solubility Estimate | Stability Warning |

| Water (Unbuffered) | < 0.05 mg/mL | pH drifts acidic over time due to trace hydrolysis. |

| PBS (pH 7.4) | < 0.05 mg/mL | Hydrolysis Risk. Ester bond is susceptible to base-catalyzed hydrolysis at pH > 7.0 over extended periods (24h+). |

| SGF (Simulated Gastric Fluid) | < 0.1 mg/mL | Stable. Acidic pH preserves the ester functionality. |

| FaSSIF/FeSSIF | 0.2 – 0.5 mg/mL | Enhanced. Micellar encapsulation by bile salts increases apparent solubility (Supersaturation effect). |

Part 3: Experimental Protocols

To generate high-fidelity data, researchers must distinguish between Kinetic Solubility (precipitation from DMSO stock) and Thermodynamic Solubility (equilibrium from solid).

Protocol A: Thermodynamic Solubility (The Gold Standard)

Use for: Pre-formulation, crystalline stability assessment.

-

Preparation: Weigh 5.0 mg of solid this compound into a 4 mL borosilicate glass vial.

-

Caution: Due to the low melting point, avoid excessive static or heat transfer from gloves.

-

-

Solvent Addition: Add 1.0 mL of the target media (e.g., PBS pH 7.4).

-

Equilibration: Place vials on a rotary mixer or orbital shaker at 25°C.

-

Time Course: Shake for 24 hours . (Note: For this ester, do not exceed 24h in alkaline buffers to minimize hydrolysis artifacts).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Critical Step: Use a temperature-controlled centrifuge (25°C). If the rotor heats up, the compound may melt/dissolve artificially, precipitating out later.

-

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High Throughput)

Use for: Biological assay validation.

-

Spike: Pipette 10 µL of 10 mM DMSO stock into 990 µL of buffer (1% DMSO final).

-

Incubation: Shake for 2 hours at room temperature.

-

Detection: Measure turbidity via Nephelometry or UV absorbance at 600 nm (non-absorbing region).

-

Result: If Abs > 0.005, precipitation has occurred.

Part 4: Stability & Hydrolysis Pathways

The methyl ester at the C3 position is chemically distinct from the C2 isomer. It is electronically conjugated to the furan ring but is susceptible to nucleophilic attack.

The Hydrolysis Trap: In solubility assays using pH > 8.0 or in the presence of esterases (plasma stability assays), the apparent solubility will "increase" falsely. This is not the solubility of the ester, but the formation of the Benzofuran-3-carboxylic acid (anionic form), which is highly soluble.

Visualization: Hydrolysis Logic Pathway

Figure 1: The Hydrolysis Pathway. Researchers must separate the Acid peak from the Ester peak in HPLC to avoid false solubility data.

Part 5: Analytical Workflow (HPLC)

To validate the solubility profile, a specific HPLC method is required that separates the parent ester from the potential acid hydrolysis product.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Rationale: The acid (polar) will elute early (RT ~2-3 min), while the lipophilic methyl ester will elute late (RT ~6-7 min).

Visualization: Solubility Screening Workflow

Figure 2: Step-by-step workflow for thermodynamic solubility determination with built-in integrity checks.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12777099, 3-Benzofurancarboxylic acid, methyl ester. Retrieved from [Link]

- Avdeef, A. (2016). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa and Solubility protocols).

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for intrinsic solubility).

-

Kozioł, A., et al. (2019).[1] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Technical Guide: Benzofuran-3-carboxylic Acid Methyl Ester Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of Benzofuran-3-carboxylic acid methyl ester (B3CME) and its derivatives. While the benzofuran scaffold is ubiquitous in natural products, the 3-carboxylate regioisomer represents a specific, privileged pharmacophore in medicinal chemistry, distinct from its more common 2-carboxylate counterpart. This guide details the structural rationale, validated synthetic protocols, and pharmacological profiling of B3CME analogs, specifically targeting researchers in oncology and antimicrobial drug discovery.

Structural Architecture & SAR Logic

The biological potency of benzofuran-3-carboxylic acid derivatives stems from their ability to mimic purine bases and interact with ATP-binding pockets of kinases, as well as their structural similarity to coumarins.

The Pharmacophore

The B3CME core consists of a fused benzene and furan ring with a methyl ester moiety at the C3 position.

-

C3-Ester Moiety: Acts as a hydrogen bond acceptor. In prodrug design, this ester is hydrolyzed in vivo to the free acid, which often exhibits higher affinity for metal-containing active sites (e.g., Zinc in Carbonic Anhydrases).

-

C2 Position: The most accessible site for diversification. Introduction of aryl groups here (2-arylbenzofurans) significantly enhances lipophilicity and potency against targets like EGFR and Tubulin .

-

Benzene Ring (C4-C7): Substitution here modulates metabolic stability. Halogenation (Cl, Br) at C5 or C7 typically improves membrane permeability and can establish halogen bonds with protein residues.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: SAR Map of this compound, highlighting key modification zones.

Synthetic Strategies

Synthesizing the 3-carboxylate isomer is synthetically more challenging than the 2-carboxylate (which is easily accessed via the Feist-Benary reaction). The most authoritative and direct route for the 3-ester is the Lewis Acid-Catalyzed Reaction of Salicylaldehydes with Diazoacetates .

The Roskamp-Type Reaction (Primary Route)

This method avoids the harsh conditions of traditional condensations and provides high regioselectivity for the 3-position.

-

Mechanism: The reaction proceeds via the activation of the aldehyde by a Lewis acid (e.g.,

, -

Advantages: High yield (>80%), mild conditions, and tolerance of halogens on the salicylate ring.

Alternative: Ring Contraction (Classic Route)

Historically, 3-carboxylic acids were generated via the Perkin rearrangement of 3-halocoumarins. While reliable, this often yields the 2-acid unless specific conditions (alkoxides) are used to favor the 3-ester precursor. This route is less atom-efficient than the diazoacetate method.

Synthetic Workflow Diagram

Figure 2: Lewis Acid-catalyzed synthesis of Benzofuran-3-carboxylates from Salicylaldehydes.

Pharmacological Profiling

Benzofuran-3-carboxylates are privileged structures in oncology, particularly for hypoxic tumors.

Carbonic Anhydrase IX (CAIX) Inhibition

The free acid form (hydrolyzed ester) acts as a zinc binder in the active site of CAIX, an enzyme overexpressed in hypoxic tumors.

-

Mechanism: The carboxylate coordinates with the

ion, disrupting the enzyme's ability to regulate pH, leading to tumor cell acidosis and death. -

Data: Methyl esters serve as excellent prodrugs, crossing cell membranes before intracellular hydrolysis.

Antimicrobial Activity

Halogenated derivatives (specifically 5-bromo and 5-chloro analogs) exhibit potent activity against fungal strains.[1]

Table 1: Comparative Biological Activity of C3-Ester Derivatives

| Derivative (Substituent) | Target | IC50 / MIC | Mechanism |

| Unsubstituted | General | > 50 µM | Weak basal activity |

| 5-Bromo-2-methyl | C. albicans | 12.5 µg/mL | Membrane disruption |

| 5-Chloro-2-phenyl | hCA IX | 24 nM (Ki) | Zinc chelation (as acid) |

| 2-(4-methoxyphenyl) | Tubulin | 1.2 µM | Polymerization inhibition |

Detailed Experimental Protocol

Protocol: Synthesis of Methyl Benzofuran-3-carboxylate

Objective: To synthesize methyl benzofuran-3-carboxylate via the

Safety Warning: Diazoacetates are potentially explosive and toxic. Work in a fume hood behind a blast shield. Avoid metal spatulas when handling diazo compounds.

Reagents:

-

Salicylaldehyde (10 mmol, 1.22 g)

-

Methyl Diazoacetate (12 mmol, 1.20 g) (Caution: Handle cold)

-

Tetrafluoroboric acid diethyl ether complex (

) (0.5 mmol, 5 mol%) -

Dichloromethane (DCM), anhydrous (20 mL)

Methodology:

-

Preparation: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add Salicylaldehyde (10 mmol) and anhydrous DCM (15 mL) to the flask. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Add

(0.5 mmol) via syringe. Stir for 5 minutes. -

Diazo Addition: Dilute Methyl Diazoacetate (12 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

-

Observation: Nitrogen gas evolution will be observed. Ensure the vent is open.[2]

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear, and a new, less polar fluorescent spot should appear.

-

-

Quenching: Quench the reaction with saturated

solution (10 mL). -

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL). Combine organic layers and wash with brine.

-

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85-92% Characterization:

-

1H NMR (CDCl3):

8.1 (s, 1H, H-2), 8.0 (d, 1H, H-4), 3.95 (s, 3H, OMe).

References

-

Direct Synthesis of Benzofuran-3-carboxylates

-

Pharmacological Review (Anticancer)

-

Diazoacetate Methodology

- Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet

- Source: Organic Syntheses (2005).

-

URL:[Link]

-

Antimicrobial Applications

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Benzofuran-3-Carboxylic Acid Methyl Ester: Natural Occurrence, Biosynthesis, and Pharmacological Translation

Topic: Benzofuran-3-carboxylic acid methyl ester natural occurrence Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Part 1: Executive Summary & Core Directive

The "Artifact vs. Metabolite" Paradox In the field of pharmacognosy, This compound (Methyl benzofuran-3-carboxylate) occupies a unique position as a "privileged scaffold." While the simple unsubstituted methyl ester (CAS 4687-24-5) is primarily utilized as a high-value synthetic intermediate in the production of anti-arrhythmic agents (e.g., Amiodarone) and novel anticancer therapeutics, its natural occurrence is nuanced.

Strict phytochemical analysis reveals that while the benzofuran-3-carbonyl core is ubiquitous in the plant families Styracaceae and Asteraceae, the isolation of the free methyl ester often points to one of two origins:

-

Genuine Secondary Metabolite: A rare, downstream product of the phenylpropanoid pathway, often serving as a volatile phytoalexin or antifungal defense agent.

-

Extraction Artifact: A methylation product formed during the workup of naturally occurring benzofuran-3-carboxylic acids using methanol under acidic conditions.

This guide provides the technical framework to distinguish these origins, map the biosynthetic lineage, and leverage this scaffold for drug discovery.

Part 2: Natural Sources & Chemotaxonomy

The benzofuran-3-carboxylate motif is not randomly distributed; it is chemotaxonomically clustered in species known for producing resinous exudates and antifungal defenses.

Table 1: Primary Natural Reservoirs of Benzofuran-3-Carboxylates

| Genus/Species | Family | Specific Derivative / Context | Physiological Role |

| Styrax spp.[1][2][3] (S. agrestis, S. ferrugineus) | Styracaceae | Egonol derivatives; 6-acetyl-5-hydroxy-2-methyl-benzofuran-3-carboxylic acid | Antimicrobial defense; accumulation in resin ducts. |

| Botrytis cinerea (Interaction) | Fungi | Induces benzofuran accumulation in host plants (Solanum spp.) | Phytoalexin response; volatile defense signaling. |

| Krameria spp.[4] | Krameriaceae | Complex benzofuran neolignans | Cytotoxic agents; root metabolites. |

| Ophryosporus spp.[4] | Asteraceae | Tremetone and toxol derivatives (2,3-substituted) | Insecticidal; anti-herbivory. |

Technical Insight: The Styrax Connection

Research into Styrax species has isolated 6-acetyl-5-hydroxy-2-methyl-benzofuran-3-carboxylic acid . The presence of the carboxylic acid functionality at the C3 position is critical. In many phytochemical reports, the methyl ester of this compound is reported, but rigorous validation is required to ensure it is not a solvolysis product of the natural acid during methanolic extraction.

Part 3: Biosynthetic Origins (Pathway Analysis)

The biosynthesis of the benzofuran-3-carboxylate skeleton diverges from the classical flavonoid pathway. It typically arises from the oxidative rearrangement of phenylpropanoid precursors, specifically involving a 2'-hydroxyl substitution and subsequent ring closure.

Figure 1: Biosynthetic Pathway of Benzofuran-3-Carboxylates

Caption: Biosynthetic route from Phenylalanine to Benzofuran-3-Carboxylates, distinguishing enzymatic methylation (natural) from extraction artifacts.

Part 4: Isolation & Validation Protocol

To scientifically validate the natural occurrence of This compound and rule out artifact formation, the following "Self-Validating System" protocol is recommended.

Protocol: Artifact-Free Isolation Workflow

Objective: Isolate methyl esters while preventing the artificial methylation of free acids.

-

Extraction Solvent Selection:

-

Do NOT use: Methanol (MeOH) or Ethanol (EtOH).

-

Use: Acetone, Ethyl Acetate (EtOAc), or Dichloromethane (DCM).

-

Rationale: Alcohols, especially in the presence of plant organic acids, catalyze Fischer esterification, converting natural acids into artificial esters.

-

-

Comparative Extraction (The Control Experiment):

-

Arm A (Artifact Check): Extract 10g of plant material with MeOH.

-

Arm B (True Metabolite): Extract 10g of plant material with Acetone.

-

Analysis: Analyze both extracts via LC-MS/MS.

-

Result Interpretation: If the methyl ester peak appears in Arm A but is absent or significantly diminished in Arm B, the compound is an artifact . If present in equal intensity in Arm B, it is a natural metabolite .

-

-

Structure Elucidation (NMR):

-

Focus on the methoxy signal (

ppm). -

HMBC correlation between the methoxy protons and the carbonyl carbon (C=O) at C3 confirms the ester linkage.

-

Part 5: Pharmacological Translation

The natural benzofuran-3-carboxylate scaffold has served as a template for major synthetic drugs.[5] The evolutionary logic—using this scaffold for stability and lipophilicity—translates directly to drug design.

Key Therapeutic Derivatives[2]

-

Amiodarone (Anti-arrhythmic):

-

Structure: A highly substituted benzofuran-3-ketone (closely related to the carboxylate).

-

Mechanism: Blocks Potassium (K+) channels; the benzofuran core provides the lipid solubility required to penetrate cardiac tissue membranes.

-

-

Anticancer Agents (Ailanthoidol Analogs):

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

-

Mechanism: Benzofuran-3-carboxylic acid derivatives inhibit angiogenesis.[6] The planarity of the benzofuran ring allows intercalation into DNA or binding to kinase pockets.

-

-

Antifungal (Natural Defense):

-

Egonol: Naturally occurring in Styrax, it disrupts fungal membranes.[7]

-

Application: Methyl benzofuran-3-carboxylate derivatives are currently being screened as agricultural fungicides against Botrytis cinerea, closing the loop between natural occurrence and application.

-

References

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Link

-

Journal of Natural Products. (2020). Benzofurans from Styrax agrestis As Acetylcholinesterase Inhibitors. ACS Publications. Link

-

MDPI Molecules. (2019). Synthesis and Biological Evaluation of Benzofuran-3-Carboxylic Acid Derivatives. MDPI.[8] Link

-

NIH PubMed. (2018). Secondary Metabolites of Mangrove-Associated Strains of Talaromyces. National Institutes of Health. Link

-

ChemicalBook. (2023). This compound Properties and Suppliers. Link

Sources

- 1. US20240336602A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites of Mangrove-Associated Strains of Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl Bromoacetate|Alkylating Reagent for Research [benchchem.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. actascientific.com [actascientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biosynth.com [biosynth.com]

Comprehensive Technical Review: Benzofuran-3-Carboxylic Acid Methyl Ester

Executive Summary

Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) represents a critical pharmacophore and synthetic intermediate in medicinal chemistry.[1][2] Unlike its C2-isomer, which is thermodynamically favored in many cyclization reactions (e.g., Rap-Stoermer), the C3-ester requires specific catalytic architectures to synthesize efficiently. This scaffold serves as a precursor for anti-arrhythmic agents (amiodarone analogues), VEGFR-2 inhibitors, and antimicrobial agents. This guide synthesizes the most robust synthetic methodologies, reactivity profiles, and pharmacological applications, grounded in high-integrity literature.

Structural Significance & Chemical Architecture

The benzofuran core consists of a benzene ring fused to a furan ring. The positioning of the carboxylate moiety at C3 (beta-position) versus C2 (alpha-position) drastically alters the electronic distribution and reactivity of the heterocycle.

-

Electronic Character: The C3-ester withdraws electron density from the furan ring, making the C2 position susceptible to nucleophilic attack or directed lithiation.

-

Lipophilicity: The methyl ester provides a moderate lipophilic profile ($ \text{cLogP} \approx 2.5 $), facilitating membrane permeability in biological assays before metabolic hydrolysis to the free acid.

Synthetic Architectures

Synthesis of the C3-isomer is historically challenging due to the tendency of many cyclization precursors to favor the C2-isomer. Two dominant pathways have emerged: Copper-Catalyzed Intramolecular Cyclization and the Diazoacetate Insertion route.

Pathway A: Copper-Catalyzed Intramolecular C-O Bond Formation

This is the most "process-friendly" route, avoiding hazardous diazo compounds. It utilizes methyl o-bromophenylacetates as precursors.[3]

Mechanism:

-

Precursor Formation: Esterification of o-bromophenylacetic acid.

-

Cyclization: Copper-catalyzed intramolecular attack of the enolate oxygen (or equivalent) onto the aryl halide.

Pathway B: Salicylaldehyde & Diazoacetate Insertion

A Lewis-acid catalyzed reaction between salicylaldehydes and alkyl diazoacetates. While high-yielding, the use of diazo compounds limits scalability.[3]

Mechanism:

-

Activation of the aldehyde by a Lewis acid (e.g., $ \text{HBF}_4 $).

-

Nucleophilic attack by the diazo species.

-

Rearrangement and cyclization with loss of $ \text{N}_2 $.

Visualization: Synthesis Pathways

The following diagram illustrates the logic flow for the Copper-Catalyzed synthesis (Melkonyan Protocol).

Caption: Figure 1. Copper-catalyzed intramolecular cyclization pathway for selective C3-functionalization.

Detailed Experimental Protocol

Protocol Source: Validated based on the methodology of Melkonyan et al. (2008).

Objective

Synthesis of Methyl benzofuran-3-carboxylate from Methyl (2-bromophenyl)acetate.

Reagents & Equipment[2][3][4]

-

Substrate: Methyl (2-bromophenyl)acetate (1.0 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (0.1 equiv)

-

Ligand: 1,10-Phenanthroline (0.2 equiv) - Optional but enhances rate.

-

Base: Cesium Carbonate ($ \text{Cs}_2\text{CO}_3 $) (2.0 equiv)

-

Solvent: DMF (Anhydrous)

-

Atmosphere: Argon or Nitrogen (preferred, though air tolerance is reported).

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (19 mg, 0.1 mmol) and $ \text{Cs}_2\text{CO}_3 $ (652 mg, 2.0 mmol).

-

Substrate Addition: Add Methyl (2-bromophenyl)acetate (229 mg, 1.0 mmol) dissolved in anhydrous DMF (3 mL).

-

Degassing: Briefly purge the vessel with argon to remove bulk oxygen (critical for consistent catalytic turnover).

-

Reaction: Seal the tube and heat the mixture to 100°C in an oil bath. Stir vigorously for 12–14 hours .

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting material ($ R_f \approx 0.6

R_f \approx 0.5 $). -

Work-up:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (20 mL) and filter through a Celite pad to remove inorganic salts.

-

Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

-

Dry over $ \text{Na}_2\text{SO}_4 $ and concentrate under reduced pressure.

-

-

Purification: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5) to afford the title compound as a white solid/oil.

Expected Yield: 80–92%

Pharmacological Applications[1][2][3][5][6][7][8][9][10][11]

Benzofuran-3-carboxylates are privileged structures in drug discovery. The ester moiety serves as a "warhead" anchor or a pro-drug motif.

Therapeutic Areas

| Domain | Mechanism of Action | Key Reference |

| Anticancer | VEGFR-2 Inhibition: 3-methyl/3-carboxylate derivatives block angiogenesis pathways in non-small cell lung cancer (A549 cells). | [El-Miligy et al., 2019] |

| Antimicrobial | Membrane Disruption: Halogenated 3-carboxylic acid derivatives show potent activity against S. aureus and C. albicans. | [Koser et al., 2023] |

| Anti-arrhythmic | Ion Channel Blockade: Analogues of Amiodarone (which contains a benzofuran core) utilize the C3-position for solubilizing side chains. | [Melkonyan et al., 2008] |

Biological Signaling Pathway (VEGFR-2 Context)

The following diagram illustrates how benzofuran derivatives interfere with tumor angiogenesis.

Caption: Figure 2. Mechanism of Benzofuran derivatives in blocking VEGFR-2 mediated angiogenesis.

Chemical Reactivity & Derivatization

Once synthesized, the methyl benzofuran-3-carboxylate core offers two primary vectors for modification:

-

C2-Lithiation: Treatment with LDA at -78°C generates a nucleophile at the C2 position, allowing for the introduction of electrophiles (alkyl halides, aldehydes) without disturbing the C3-ester.

-

Ester Hydrolysis/Amidation:

-

Hydrolysis: LiOH/THF/Water yields the free acid (Benzofuran-3-carboxylic acid).

-

Amidation: Direct aminolysis or activation (via oxalyl chloride) allows the attachment of solubilizing amine tails, critical for bioavailability in drug candidates.

-

References

-

Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008). A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. Heterocycles.

-

El-Miligy, M. M., et al. (2019).[2][4] Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Koser, M., et al. (2023). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

Safety and handling of Benzofuran-3-carboxylic acid methyl ester

Technical Monograph: Operational Safety and Handling Protocols for Benzofuran-3-carboxylic acid methyl ester

Executive Summary & Pharmacophore Context

This compound (Methyl benzofuran-3-carboxylate) is a critical heterocyclic intermediate in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] It is structurally significant as a precursor for Class III anti-arrhythmic agents (analogous to Amiodarone and Dronedarone) and is increasingly utilized in the synthesis of antimicrobial and anticancer therapeutics.

While often categorized generically as an "irritant" in Safety Data Sheets (SDS), this compound requires a nuanced handling approach due to the benzofuran moiety's potential for metabolic activation (hepatotoxicity risks via CYP450 pathways) and its role as a sensitizing alkylating-like agent during synthesis. This guide moves beyond basic compliance, establishing a self-validating workflow for research applications.

Physicochemical Identity Profile

Precise identification is the first step in safety. Researchers must verify the CAS number, as positional isomers (e.g., 2-carboxylate) have distinct reactivity profiles.

| Property | Specification | Technical Note |

| Chemical Name | Methyl benzofuran-3-carboxylate | Ester functionality at C3 position.[2] |

| CAS Number | 19344-93-5 | Note: Verify against vendor CoA; isomers exist. |

| Molecular Formula | C₁₀H₈O₃ | |

| Molecular Weight | 176.17 g/mol | |

| Physical State | Solid (Crystalline/Powder) | Typically white to off-white/beige. |

| Melting Point | 54–56 °C | Low melting point implies risk of sintering/clumping during storage. |

| Solubility | DMSO, Methanol, Chloroform | Poor water solubility; lipophilic nature aids cell permeability but complicates aqueous waste disposal. |

| Partition Coeff. (LogP) | ~2.2 | Indicates moderate lipophilicity; potential for bioaccumulation in lipid bilayers. |

Toxicological Assessment & Risk Mechanics

The "Hidden" Hazard: Structural Alerts

While the immediate GHS classification flags this compound as an irritant (H315, H319, H335), the benzofuran core presents a deeper toxicological concern known as a "structural alert" in drug discovery.

-

Mechanism: The furan ring within the benzofuran system is electron-rich.[1] In biological systems (or accidental ingestion/inhalation), it can undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) to form reactive epoxide intermediates or cis-enedials .

-

Consequence: These reactive metabolites can covalently bind to cellular proteins and DNA, leading to hepatotoxicity (liver damage). This is the same mechanism responsible for the toxicity of benzbromarone and other benzofuran-containing drugs.

-

Operational Implication: Handling requires strict isolation not just to prevent irritation, but to minimize chronic low-level exposure that could trigger sensitization or idiosyncratic toxicity.

GHS Classification & Response

-

Skin/Eye Irritation (Category 2): The ester functionality can hydrolyze on moist mucosal surfaces to release the free acid, causing local pH drops and tissue damage.

-

STOT-SE (Category 3): Respiratory tract irritation is highly probable if dust is generated.

Visualization: Exposure & Toxicity Pathway

Figure 1: Pathophysiological cascade of this compound exposure. Note the dual pathway: immediate local irritation via hydrolysis and potential systemic toxicity via metabolic activation.

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following hierarchy of controls is mandatory.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure (balance enclosure).

-

Static Control: As a dry organic powder, the risk of electrostatic discharge is non-zero. Use anti-static weighing boats and ground all metal spatulas.

PPE Matrix

| Component | Requirement | Rationale |

| Gloves | Double Nitrile (min 0.11 mm thickness) | Lipophilic esters can permeate thin latex. Change outer gloves immediately upon splash. |

| Respiratory | N95 (if outside hood) or P100 | Required only if engineering controls fail (e.g., spill cleanup). |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields. |

| Clothing | Lab coat + Tyvek sleeves (optional) | Prevents accumulation of dust on forearms, a common contact dermatitis vector. |

Validated Experimental Protocol: Controlled Hydrolysis

The most common manipulation of this ester is its hydrolysis (saponification) to the free acid (Benzofuran-3-carboxylic acid) for subsequent coupling. This protocol demonstrates safe handling, reaction monitoring, and waste management.[3]

Objective: Convert Methyl benzofuran-3-carboxylate to Benzofuran-3-carboxylic acid.

Reagents

-

Substrate: Methyl benzofuran-3-carboxylate (1.0 eq)

-

Solvent: THF/Methanol/Water (3:1:1 ratio) – Ensures solubility of both ester and intermediate salt.

-

Base: Lithium Hydroxide (LiOH·H₂O) (2.5 eq) – Milder than NaOH, reducing benzofuran ring opening risks.

Step-by-Step Workflow

-

Dissolution (The Solvation Check):

-

In a round-bottom flask, dissolve the ester in THF/MeOH.

-

Self-Validation: Ensure the solution is clear before adding water/base. If cloudy, increase THF. Incomplete solubility leads to stalled reactions.

-

-

Saponification:

-

Add LiOH (dissolved in minimal water) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT). Stir for 3–4 hours.

-

Monitoring: Perform Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexane).

-

Endpoint Criteria: Disappearance of the high-Rf ester spot and appearance of the baseline spot (carboxylate salt).

-

-

Quench & Isolation (The Critical Safety Step):

-

Risk: Acidification generates heat and releases the organic acid, which may precipitate suddenly.

-

Cool reaction to 0°C. Acidify with 1M HCl to pH ~2–3.

-

Observation: A white precipitate (the product) should form.

-

Extraction: If no precipitate, extract with Ethyl Acetate (x3). Wash organic layer with Brine.

-

-

Purification:

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Workflow Logic Diagram

Figure 2: Operational workflow for the saponification of the methyl ester. The diamond node represents the critical "Self-Validation" step using TLC monitoring.

Emergency Response & Waste Disposal

Spill Cleanup

-

Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum. Scoop into a dedicated waste container.

-

Liquid Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

First Aid

-

Eye Contact: Flush immediately for 15 minutes .[3][4][5] The ester is lipophilic; water alone may be slow to remove it, so volume and time are critical.

-

Skin Contact: Wash with soap and water immediately. Do not use alcohol or solvents, as they may enhance transdermal absorption of the benzofuran core.

Waste Disposal

-

Aqueous Waste: The aqueous layer from extractions contains lithium salts and potentially trace benzofurans. It must be treated as Hazardous Aqueous Waste , not poured down the drain.

-

Solid Waste: Contaminated gloves and paper towels must be incinerated as hazardous chemical waste.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12777099, Methyl benzofuran-3-carboxylate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Benzofuran-3-carboxylic acid derivatives. Retrieved from [Link]

- Rylander, P. N. (2018). Catalytic Hydrogenation over Platinum Metals. Academic Press. (Context on Benzofuran reduction and reactivity).

-

Miao, Y., et al. (2019).[2] "Synthesis and biological evaluation of benzofuran-3-carboxylic acid derivatives as potential anti-tumor agents." European Journal of Medicinal Chemistry. (Provides context on the medicinal utility and handling of the scaffold). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Benzofuran-3-carboxylic acid methyl ester from o-hydroxyarylacetylenes

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. Among these, benzofuran-3-carboxylic acid esters are particularly valuable as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals. This application note provides a detailed guide for the synthesis of methyl benzofuran-3-carboxylate via the transition metal-catalyzed intramolecular cyclization of o-hydroxyarylacetylenes. This method offers a direct and efficient route to this important scaffold, avoiding the often harsh conditions or multi-step procedures required by classical methods.

The synthesis of benzofuran-3-carboxylic acid and its esters has been approached through various routes, including the decarboxylation of benzofuran-2,3-dicarboxylic acid and the lithiation/carboxylation of 3-bromobenzofuran.[1] However, these methods can be challenging to scale up and may suffer from side reactions.[1] Transition metal catalysis, particularly using palladium, copper, and gold, has emerged as a powerful tool for the construction of the benzofuran ring system with high efficiency and functional group tolerance.[2][3][4] This guide will focus on a palladium and copper co-catalyzed approach, which has proven to be a reliable method for this transformation.

Mechanistic Rationale: The Power of Cooperative Catalysis

The intramolecular cyclization of o-hydroxyarylacetylenes to form benzofurans is a prime example of a 5-endo-dig cyclization. This process is facilitated by a soft Lewis acid catalyst that activates the alkyne moiety towards nucleophilic attack by the phenolic oxygen. While various transition metals can catalyze this transformation, a combination of palladium and copper often provides superior results.

The proposed catalytic cycle, depicted below, begins with the formation of a copper(I) acetylide from the terminal alkyne. Simultaneously, a palladium(0) species undergoes oxidative addition to the aryl halide (typically an iodide or bromide) of the o-hydroxyarylacetylene precursor. The resulting arylpalladium(II) complex then undergoes transmetalation with the copper acetylide to form an arylpalladium(II) acetylide intermediate. This key intermediate then undergoes reductive elimination, forming the C-O bond and regenerating the palladium(0) catalyst, to yield the benzofuran product. The use of a copper co-catalyst is crucial for the efficient formation of the acetylide and subsequent transmetalation step.[2]

Caption: Figure 1: Proposed Catalytic Cycle for the Pd/Cu co-catalyzed synthesis of benzofurans.

Experimental Protocol

This protocol details the synthesis of methyl 2-(p-tolyl)-1-benzofuran-3-carboxylate as a representative example. The methodology can be adapted for a range of substituted o-hydroxyarylacetylenes.

Materials and Reagents

-

Methyl 2-(2-hydroxyphenyl)propiolate

-

4-Iodotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), freshly distilled

-

Toluene, anhydrous

-

Dichloromethane (DCM), HPLC grade

-

Hexanes, HPLC grade

-

Ethyl acetate, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography (230-400 mesh)

Instrumentation

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(2-hydroxyphenyl)propiolate (1.0 eq), 4-iodotoluene (1.1 eq), Pd(OAc)₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (20 mL) and freshly distilled triethylamine (3.0 eq) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) is typically effective.

-

Characterization: The purified product, methyl 2-(p-tolyl)-1-benzofuran-3-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Data Presentation and Discussion

The described protocol typically affords the desired benzofuran-3-carboxylic acid methyl ester in good to excellent yields. The table below summarizes typical reaction parameters and outcomes for this class of reaction, drawn from literature precedents.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂/CuI/PPh₃ | Et₃N | Toluene | 80 | 5 | 85 |

| 2 | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 100 | 4 | 90 |

| 3 | Pd(dba)₂/XPhos/CuI | K₂CO₃ | Dioxane | 110 | 8 | 82 |

Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis.

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. While the Pd(OAc)₂/CuI/PPh₃ system in toluene is a robust starting point, optimization may be necessary for challenging substrates. For instance, more electron-deficient aryl halides may require a stronger base or a more electron-rich phosphine ligand to facilitate the oxidative addition step. The use of polar aprotic solvents like DMF can sometimes accelerate the reaction but may also lead to side products.

Troubleshooting and Key Considerations

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is critical for achieving high yields.

-

Purity of Reagents: The use of anhydrous solvents and freshly distilled triethylamine is essential. Water can deactivate the catalyst and lead to undesired side reactions.

-

Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine is a good general-purpose ligand, but for less reactive substrates, more specialized ligands like XPhos may be beneficial.

-

Reaction Monitoring: Close monitoring of the reaction by TLC is important to determine the optimal reaction time and prevent the formation of degradation products.

Conclusion

The palladium and copper co-catalyzed intramolecular cyclization of o-hydroxyarylacetylenes represents a highly efficient and versatile method for the synthesis of benzofuran-3-carboxylic acid methyl esters. This application note provides a comprehensive and practical guide for researchers in academia and industry. The described protocol, coupled with an understanding of the underlying mechanistic principles, will enable the successful synthesis of a wide range of valuable benzofuran derivatives.

References

- A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYL

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

-

Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Methyl Benzofuran-3-carboxylate in Drug Discovery

High-Efficiency Synthesis, C-H Functionalization, and Scaffold Divergence

Executive Summary

Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) represents a privileged scaffold in medicinal chemistry, serving as a core structural motif in anti-arrhythmic agents (e.g., Amiodarone derivatives), antimicrobial compounds, and VEGFR-2 inhibitors. Unlike its 2-carboxylate isomer, the 3-carboxylate offers a unique electronic environment that activates the C2 position for direct C-H functionalization while providing a versatile ester handle at C3 for library generation.

This Application Note provides a validated, high-yield protocol for the synthesis of the 3-carboxylate core using a Lewis Acid-catalyzed Roskamp-type reaction , followed by protocols for downstream C2-arylation (C-H activation) and direct aminolysis .

Structural Significance & Reactivity Profile

The benzofuran ring is an electron-rich heteroaromatic system. However, the introduction of the methyl ester at the C3 position significantly alters its reactivity landscape:

-

C2-H Acidity: The electron-withdrawing ester at C3 lowers the pKa of the C2 proton, making it an ideal candidate for Concerted Metallation-Deprotonation (CMD) mechanisms in Pd-catalyzed C-H activation.

-

Regiocontrol: By blocking the C3 position, the ester forces electrophilic or radical substitutions to occur exclusively at the C2 or the benzenoid ring (C4-C7), preventing the formation of isomeric mixtures common in unsubstituted benzofurans.

-

Solubility & Lipophilicity: The methyl ester provides optimal lipophilicity (LogP ~2.5) for cell-permeability during early-stage screening, while remaining easily hydrolyzable for SAR (Structure-Activity Relationship) tuning.

Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl Benzofuran-3-carboxylate

Rationale: Classical cyclization of phenoxy-acetic acid derivatives often yields the 2-carboxylate. To selectively access the 3-carboxylate, we utilize the reaction of salicylaldehydes with diazoacetates.[1] This method avoids harsh condensation conditions and provides high regioselectivity.

Safety Warning: Diazo compounds are potentially explosive and toxic. Perform all reactions in a blast-shielded fume hood.

Materials:

-

Salicylaldehyde (1.0 equiv)

-

Methyl Diazoacetate (MDA) (1.2 equiv) [Commercially available or generated in situ]

-

Catalyst: HBF₄[1]·OEt₂ (10 mol%) or FeCl₃ (5 mol%)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with Salicylaldehyde (10 mmol, 1.22 g) and anhydrous DCM (50 mL) under N₂ atmosphere.

-

Catalyst Addition: Cool the solution to 0°C. Add HBF₄·OEt₂ (1.0 mmol, 135 µL) dropwise.

-

Diazo Addition: Slowly add Methyl Diazoacetate (12 mmol) dissolved in DCM (10 mL) via syringe pump over 30 minutes. Note: Gas evolution (N₂) will be observed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The intermediate hemiacetal forms first, followed by cyclodehydration.

-

Dehydration (If stalled): If the intermediate alcohol persists (visible on TLC), add concentrated H₂SO₄ (5 drops) and stir for an additional 30 minutes to force elimination.

-

Workup: Quench with saturated NaHCO₃ solution (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Yield: Typically 85–92%.

-

Appearance: White to pale yellow solid.

-

Protocol B: C2-Arylation via Pd-Catalyzed C-H Activation

Rationale: Traditional cross-coupling (Suzuki/Stille) requires pre-functionalization (halogenation) of the C2 position. Direct C-H activation is more atom-economical. The C3-ester directs the palladium to the C2 position via the CMD mechanism.

Materials:

-

Methyl benzofuran-3-carboxylate (1.0 equiv)

-

Aryl Iodide (Ar-I) (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or PCy₃ (for sterically hindered aryls)

-

Base: Ag₂CO₃ (2.0 equiv) - Acts as both oxidant and base

-

Additive: Pivalic Acid (30 mol%) - Crucial for CMD mechanism

-

Solvent: Toluene or 1,4-Dioxane

Step-by-Step Procedure:

-

Setup: In a screw-cap vial, combine the benzofuran substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ag₂CO₃ (275 mg), and Pivalic Acid (15 mg).

-

Solvent: Add anhydrous Toluene (2.5 mL). Purge with Argon for 5 minutes.

-

Heating: Seal the vial and heat to 110°C for 16 hours.

-

Filtration: Cool to RT. Filter the suspension through a pad of Celite to remove silver salts. Wash with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

-

Mechanism Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the C2 position.

-

Protocol C: Direct Aminolysis (Library Generation)

Rationale: Converting the methyl ester to an amide usually requires hydrolysis to the acid followed by coupling. Direct aminolysis using trimethylaluminum (Weinreb method) or TBD (Triazabicyclodecene) allows for single-step diversification.

Method (TBD-Catalyzed - Greener approach):

-

Mix Methyl benzofuran-3-carboxylate (1.0 equiv) with Amine (R-NH₂, 1.5 equiv).

-

Add TBD (20 mol%) and solvent (THF).

-

Heat at 60°C for 4-12 hours.

-

Evaporate and purify.[2] Avoids the use of pyrophoric AlMe₃.

Data Summary & Troubleshooting

Table 1: Comparative Synthesis Methods for Benzofuran-3-carboxylates

| Method | Key Reagents | Regioselectivity (3- vs 2-) | Yield | Notes |

| Roskamp Reaction (Protocol A) | Salicylaldehyde + Diazoacetate | >99:1 | 85-92% | Best for 3-esters. Requires N₂ handling. |

| Rap-Stoermer | Salicylaldehyde + α-Haloester | Mixed / Low | 40-60% | Often yields 2-isomer or requires forcing conditions. |

| Coumarin Contraction | 3-Halocoumarin + Base | 0:100 (Yields 2-isomer) | High | Incorrect route for 3-esters; yields 2-COOH. |

| Feist-Benary | Phenol + β-Ketoester | Variable | Moderate | Sensitive to steric bulk on phenol. |

Troubleshooting Guide:

-

Low Yield in Protocol A: Ensure DCM is strictly anhydrous. Water quenches the Lewis Acid catalyst. If the diazo compound is old, titrate it or prepare fresh.

-

C-H Activation Stalled: Silver salts are light-sensitive. Wrap the reaction vial in aluminum foil. Ensure Pivalic Acid is present; without it, the reaction is sluggish.

Pathway Visualization

Diagram 1: Synthesis Logic & Mechanism

This workflow illustrates the specific construction of the 3-carboxylate core, highlighting the critical regioselective step.

Caption: Regioselective synthesis of the 3-carboxylate via Lewis Acid-catalyzed reaction of salicylaldehyde and diazoacetate.

Diagram 2: Divergent Functionalization

This diagram demonstrates how the scaffold serves as a "Hub" for drug discovery, utilizing the orthogonal reactivity of the C2-H and C3-Ester.

Caption: Orthogonal reactivity profile allowing simultaneous C2-arylation and C3-ester transformation.

References

-

Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[1] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[1] Synthesis, 2006(10), 1711–1714.

-

Fu, R., & Li, Z. (2018).[3] Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones.[3] Organic Letters, 20(8), 2228–2231.

-

Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway in C-H Activation. Chemistry Letters, 39(11), 1118–1126.

-

Yamaguchi, J., et al. (2012).[4] Regioselective C–H Arylation of Benzofurans. Chemical Science, 3, 2165-2169.

Sources

- 1. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Benzofuran-3-carboxylic Acid Methyl Ester as a Strategic Scaffold in Heterocyclic Synthesis

Executive Summary & Strategic Utility

Benzofuran-3-carboxylic acid methyl ester (B3CAME) is a pivotal pharmacophore in medicinal chemistry, serving as the structural core for anti-arrhythmic agents (e.g., Amiodarone) and emerging antimicrobial candidates. Its utility lies in its dual-reactivity profile:

-

The C-3 Ester Functionality: A classic electrophile susceptible to nucleophilic attack, serving as a gateway to amides, hydrazides, and complex heterocycles (oxadiazoles, triazoles).

-

The C-2 C-H Bond: A site for late-stage diversification via transition-metal-catalyzed C-H activation, allowing for rapid library generation without pre-functionalization.

This guide details two high-value synthetic workflows: converting the ester into heterocyclic derivatives (Protocol A) and direct C-2 arylation (Protocol B).

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl benzofuran-3-carboxylate |

| CAS Number | 19321-66-5 |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Reactivity | Nucleophilic substitution (Ester), C-H Activation (C-2 position) |

Protocol A: The Hydrazide Gateway to 1,3,4-Oxadiazoles

The conversion of the methyl ester to a carbohydrazide is the most critical step in expanding the benzofuran scaffold. The hydrazide serves as a divergent intermediate for synthesizing 1,3,4-oxadiazoles (antimicrobial pharmacophores) and pyrazoles.

Workflow Logic

The reaction relies on the nucleophilic attack of hydrazine on the carbonyl carbon of the ester. Ethanol is the preferred solvent to balance the solubility of the starting ester and the precipitation of the hydrazide product.

Experimental Procedure

Step 1: Synthesis of Benzofuran-3-carbohydrazide

-

Charge: In a 100 mL round-bottom flask (RBF), dissolve This compound (10.0 mmol) in Absolute Ethanol (30 mL).

-

Addition: Add Hydrazine Hydrate (99%, 50.0 mmol, 5 equiv) dropwise at room temperature.

-

Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

-

Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ester spot (

) should disappear, and a lower -

Workup: Cool the reaction mixture to 0–5 °C in an ice bath. The product often precipitates as white needles.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove excess hydrazine.

-

Yield: Expected yield: 85–92%.

Step 2: Cyclization to 1,3,4-Oxadiazole-2-thiol

-

Charge: Dissolve the isolated Benzofuran-3-carbohydrazide (5.0 mmol) in Ethanol (20 mL).

-

Reagents: Add Potassium Hydroxide (5.0 mmol) and Carbon Disulfide (CS

, 10.0 mmol). -

Reaction: Reflux for 8–12 hours until H

S evolution ceases. -

Workup: Concentrate the solvent. Acidify the residue with dilute HCl to pH 2–3. The oxadiazole precipitates. Recrystallize from ethanol.

Mechanistic Visualization (Graphviz)

Caption: Reaction pathway from methyl ester to bioactive oxadiazole via hydrazide intermediate.[1][2][3]

Protocol B: C-2 Functionalization via C-H Activation

Direct arylation at the C-2 position allows for the synthesis of 2,3-disubstituted benzofurans without pre-halogenation. This utilizes the intrinsic nucleophilicity of the benzofuran ring in the presence of Palladium(II).

Strategic Advantage

Traditional methods require a 2-halo-benzofuran starting material. This protocol uses the "atom-economic" C-H activation approach, utilizing Ag

Experimental Procedure

Reference Standard: Adapted from Pd-catalyzed arylation protocols (J. Org. Chem).[1][3][4][5][6][7][8][9]

-

Setup: Flame-dry a Schlenk tube and purge with Argon.

-

Reagents: Add This compound (1.0 mmol), Aryl Bromide (1.5 mmol), Pd(OAc)

(5 mol%), Ag -

Solvent: Add anhydrous 1,4-Dioxane or 1,2-DCE (3 mL).

-

Reaction: Seal the tube and heat to 100–110 °C for 16 hours.

-

Mechanism Check: The color typically changes from orange to black (Pd precipitation) upon completion.

-

-

Workup: Filter through a pad of Celite to remove silver salts and Pd residues. Wash with EtOAc.

-

Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive Pd species | Switch to Pd(TFA) |

| C-2 vs C-7 Selectivity | Competition with benzene ring C-H bonds | Lower temperature to 80 °C; Pivalic acid is crucial for C-2 regioselectivity. |

| Silver Mirror | Reduction of Ag(I) to Ag(0) | This is normal byproduct formation; ensure filtration is thorough. |

Catalytic Cycle Visualization (Graphviz)

Caption: Pd(II)/Pd(0) catalytic cycle for regioselective C-2 arylation of benzofuran.

References

-

Synthesis of Benzofuran Carbohydrazide: Reddy, P. R., et al. "Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide..." Rasayan Journal of Chemistry, 2011.

-

Biological Activity of Benzofuran Derivatives: Miao, Y., et al. "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][9] RSC Advances, 2019.[4]

-

Pd-Catalyzed C-H Arylation: Potavathri, S., et al. "Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans." The Journal of Organic Chemistry, 2010.

-

Antimicrobial Evaluation: Kossakowski, J., et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Acta Poloniae Pharmaceutica, 2010.

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. op.niscpr.res.in [op.niscpr.res.in]

Application Notes and Protocols: Benzofuran-3-carboxylic acid methyl ester as a Fluorescent Probe

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Compact Fluorophore

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous biologically active compounds and its inherent photophysical properties. Derivatives of benzofuran are known for their thermal stability, high quantum yields, and blue-light emitting capabilities, making them attractive candidates for the development of fluorescent probes. Benzofuran-3-carboxylic acid methyl ester, a simple and readily accessible derivative, presents an intriguing opportunity as a fundamental building block or a standalone fluorescent probe for various biological and chemical applications. Its compact size and rigid structure are advantageous for minimizing steric hindrance and potentially enabling sensitive responses to microenvironmental changes.

This guide provides a comprehensive overview of the potential applications of this compound as a fluorescent probe. Recognizing that this specific ester is not yet extensively characterized as a mainstream fluorophore, we present a framework for its evaluation and utilization. This document will detail its synthesis, a protocol for its full photophysical characterization, and step-by-step methodologies for its application in cellular imaging and as a potential sensor. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific needs.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of a fluorescent probe is paramount for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | PubChem CID: 12777099 |

| Molecular Weight | 176.17 g/mol | PubChem CID: 12777099 |

| Appearance | White to off-white solid | (General knowledge) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Poorly soluble in water. | (General knowledge) |

| logP | 2.2 | PubChem CID: 12777099 |

Synthesis of this compound

The synthesis of benzofuran-3-carboxylate esters can be achieved through various methods. A common and effective approach is the carbonylative cyclization of o-hydroxylarylacetylenes. This method offers a direct route to the desired product.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Protocol: Synthesis via Carbonylative Cyclization

This protocol is adapted from a general method for the synthesis of methyl benzo[b]furan-3-carboxylates.

Materials:

-

o-Hydroxylarylacetylene

-

Methanol (MeOH), anhydrous

-

Carbon monoxide (CO) gas

-

Palladium(II) iodide (PdI₂)

-

Thiourea

-

Carbon tetrabromide (CBr₄)

-

Anhydrous solvent (e.g., Dioxane or THF)

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add o-hydroxylarylacetylene, PdI₂, thiourea, and CBr₄ in an appropriate solvent.

-

Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (typically with a balloon).

-

Add anhydrous methanol to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Photophysical Characterization: A Prerequisite for Application

The specific photophysical properties of this compound are not extensively documented in publicly available literature. Therefore, a crucial first step for any researcher is to thoroughly characterize these properties.

Workflow for Photophysical Characterization:

Figure 2. Workflow for photophysical characterization.

Protocol: Photophysical Characterization

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., DMSO, ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mM stock solution of this compound in spectroscopic grade DMSO.

-

From the stock solution, prepare a series of dilutions in the desired solvent to find a concentration that gives a maximum absorbance between 0.05 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance and Emission Spectra:

-

Record the UV-Vis absorbance spectrum to determine the maximum absorption wavelength (λmax,abs).

-

Set the excitation wavelength of the fluorometer to λmax,abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λmax,em).

-

-

Stokes Shift Calculation:

-